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Compound of Interest

Compound Name: L-364918

Cat. No.: B1673718 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the early pharmacological studies of L-

364,918, a potent and selective nonpeptide antagonist of the cholecystokinin-A (CCK-A)

receptor, later known as Devazepide. This document summarizes key quantitative data, details

the experimental methodologies used in its initial characterization, and provides visual

representations of relevant signaling pathways and experimental workflows.

Core Data Presentation
The initial pharmacological characterization of L-364,918 focused on its binding affinity for

cholecystokinin (CCK) receptors and its functional antagonism in various tissues. The

quantitative data from these early studies are summarized below.

Table 1: In Vitro Receptor Binding Affinity of L-364,918
Receptor Subtype
& Tissue Source

Radioligand IC50 Value Reference

Rat Pancreatic CCK-A [³H]CCK-8 81 pM [1]

Bovine Gallbladder

CCK-A
[³H]CCK-8 45 pM [1]

Guinea Pig Brain

CCK-B
[³H]CCK-8 245 nM [1]
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These data highlight the high affinity and selectivity of L-364,918 for the CCK-A receptor

subtype, with significantly lower affinity for the CCK-B receptor found in the brain.[1]

Key Experimental Protocols
The following sections detail the methodologies for the key experiments used to establish the

pharmacological profile of L-364,918.

Radioligand Binding Assay (Competitive Inhibition)
This assay determines the binding affinity of a compound by measuring its ability to displace a

radiolabeled ligand from its receptor.

1. Receptor Preparation:

Membranes are prepared from tissues or cells expressing the CCK-A receptor (e.g., rat

pancreas, bovine gallbladder, or cell lines stably expressing the human CCK-A receptor).[2]

[3]

The tissue is homogenized in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl₂, 5 mM

EDTA, with protease inhibitors).[4]

The homogenate is centrifuged to pellet the membranes, which are then washed and

resuspended in a binding buffer.[4]

2. Assay Procedure:

The assay is typically performed in a 96-well plate format.[4]

Each well contains the receptor membrane preparation, a fixed concentration of a

radioligand (e.g., [³H]CCK-8 or [¹²⁵I]CCK-8), and varying concentrations of the unlabeled test

compound (L-364,918).[2][3]

To determine non-specific binding, a high concentration of an unlabeled CCK-A agonist is

added to a set of wells.[3]

The plates are incubated to allow the binding to reach equilibrium (e.g., 60 minutes at 30°C).

[4]
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3. Separation and Quantification:

The bound and free radioligand are separated by rapid vacuum filtration through glass fiber

filters.[4]

The filters are washed with ice-cold wash buffer to remove unbound radioligand.[4]

The radioactivity trapped on the filters is quantified using a scintillation counter.[4]

4. Data Analysis:

The concentration of the test compound that inhibits 50% of the specific binding of the

radioligand (IC50) is determined by non-linear regression analysis of the competition curve.

[4]

In Vitro Functional Assay: Calcium Mobilization
This assay measures the ability of an antagonist to block the agonist-induced increase in

intracellular calcium, a downstream signaling event of CCK-A receptor activation.[2]

1. Cell Preparation:

A cell line stably expressing the CCK-A receptor (e.g., CHO-CCK1R or HEK293-CCK1R) is

used.[2]

Cells are seeded in a 96- or 384-well black, clear-bottom plate and allowed to attach

overnight.[5]

2. Dye Loading:

The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM)

by incubating them in a dye-containing buffer.[2][5]

After incubation, the cells are washed to remove excess dye.[5]

3. Assay Procedure:

The plate is placed in a fluorescence plate reader.[2]
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A baseline fluorescence reading is established.[2]

Different concentrations of the antagonist (L-364,918) are added to the wells and pre-

incubated.[2]

A fixed concentration of a CCK-A agonist (e.g., CCK-8) is then added to stimulate the

receptors.[2]

4. Data Acquisition and Analysis:

The fluorescence intensity is measured in real-time immediately after agonist addition.[2]

The increase in fluorescence corresponds to the increase in intracellular calcium

concentration.

The ability of L-364,918 to inhibit the agonist-induced calcium signal is quantified to

determine its functional antagonist potency.
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Caption: CCK-A Receptor Gq-mediated Signaling Pathway and the inhibitory action of L-

364,918.
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Experimental Workflows
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Caption: Workflow for a competitive radioligand binding assay to determine the IC50 of L-

364,918.
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Caption: Workflow for a calcium mobilization functional assay to assess the antagonist activity

of L-364,918.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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